BenchChemオンラインストアへようこそ!

1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Medicinal Chemistry TrkA Inhibition Structure-Activity Relationship

1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea (CAS 1171786-55-2) is a synthetic small-molecule urea derivative with molecular formula C23H29FN4O and molecular weight 396.51 g/mol. The compound integrates a 4-fluorobenzyl moiety, a 1-methylindolin-5-yl group, and a pyrrolidin-1-yl substituent connected via a urea linker.

Molecular Formula C23H29FN4O
Molecular Weight 396.51
CAS No. 1171786-55-2
Cat. No. B2660622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea
CAS1171786-55-2
Molecular FormulaC23H29FN4O
Molecular Weight396.51
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)F)N4CCCC4
InChIInChI=1S/C23H29FN4O/c1-27-13-10-19-14-18(6-9-21(19)27)22(28-11-2-3-12-28)16-26-23(29)25-15-17-4-7-20(24)8-5-17/h4-9,14,22H,2-3,10-13,15-16H2,1H3,(H2,25,26,29)
InChIKeyTZYLNPGEXPODIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea | Molecular Identity & Research Grade Procurement


1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea (CAS 1171786-55-2) is a synthetic small-molecule urea derivative with molecular formula C23H29FN4O and molecular weight 396.51 g/mol . The compound integrates a 4-fluorobenzyl moiety, a 1-methylindolin-5-yl group, and a pyrrolidin-1-yl substituent connected via a urea linker. It is commercially available as a research chemical, typically supplied at ≥95% purity , and falls within the broader structural class of pyrrolidinyl urea derivatives claimed in patents as tropomyosin receptor kinase A (TrkA) inhibitors . No published biological activity data specific to this compound have been identified in peer-reviewed literature or authoritative databases such as ChEMBL or BindingDB as of the search date.

Why 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea Cannot Be Casually Substituted for Close Analogs


Within the pyrrolidinyl urea chemotype, subtle structural variations—specifically at the N-terminal urea substituent—are known to profoundly impact target engagement, selectivity, and pharmacokinetic behavior . Patent disclosures explicitly link pyrrolidinyl urea derivatives bearing diverse aromatic and heterocyclic substitutions to TrkA inhibition, with potency and isoform selectivity (TrkA vs. TrkB/TrkC) being exquisitely sensitive to the nature and position of substituents on the terminal aryl/heteroaryl ring . The 4-fluorobenzyl group in the target compound confers distinct electronic (electron-withdrawing inductive effect) and lipophilic properties compared to analogs featuring unsubstituted benzyl, 4-fluorophenyl, cyclohexyl, or 2-methoxyphenyl groups . Without compound-specific pharmacological profiling, generic substitution among these analogs in a biological assay or chemical biology workflow risks introducing uncharacterized changes in potency, selectivity, and off-target liability, thereby compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea vs. Closest Analogs


Structural Differentiation: 4-Fluorobenzyl vs. Benzyl Substituent Effect on Physicochemical Profile

The target compound incorporates a 4-fluorobenzyl urea substituent, distinguishing it from the analogous 1-benzyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea (CAS 1170399-20-8), which lacks the para-fluoro substitution . The fluorine atom introduces an electron-withdrawing inductive effect that modulates the urea NH acidity and potentially alters hydrogen-bonding interactions with kinase hinge regions, a critical determinant of TrkA inhibitor binding . This structural difference translates to distinct calculated physicochemical properties, including increased lipophilicity and altered topological polar surface area (tPSA), which directly influence membrane permeability and pharmacokinetic disposition .

Medicinal Chemistry TrkA Inhibition Structure-Activity Relationship

Purity Specification Benchmarking: Typical 95% Purity Enables Consistent Chemical Biology Workflows

The target compound is commercially offered at a typical purity of ≥95% . While many research-grade analogs in this chemotype are also supplied at similar nominal purity levels (e.g., 95% for 1-(4-fluorophenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea ), the consistency and reliability of purity across vendors and batches can vary. The 95% specification provides a baseline quality threshold that supports reproducible dose-response assays, particularly when working at compound concentrations in the low micromolar to nanomolar range where impurities ≥1% could contribute to off-target effects or assay interference .

Chemical Biology Assay Reproducibility Compound Quality Control

Patent Class Assignment: Pyrrolidinyl Urea Chemotype as Defined TrkA Inhibitor Scaffold

The target compound belongs to the pyrrolidinyl urea chemotype explicitly disclosed in WO2020083377A1 as a class of TrkA inhibitors . The patent describes compounds of formula (I) and (II) with demonstrated utility in TrkA-related diseases including pain, cancer, inflammation, and neurodegenerative disorders . The NGF/TrkA signaling pathway is a clinically validated target; inhibitors of this pathway have shown efficacy in preclinical pain models . While specific IC50 or Ki values for the target compound against TrkA are not publicly available, its structural alignment with the patented chemotype positions it as a candidate for TrkA-focused screening cascades. In contrast, analogs such as 1-cyclohexyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea, which feature a saturated cyclohexyl rather than an aromatic 4-fluorobenzyl group, lack the aryl ring system implicated in key π-stacking interactions within the TrkA ATP-binding pocket and are not explicitly represented in the same patent family .

Kinase Inhibition TrkA Pain Cancer

High-Value Research and Procurement Scenarios for 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea


TrkA-Focused Kinase Inhibitor Screening Cascades

Given its structural consistency with the pyrrolidinyl urea chemotype disclosed in WO2020083377A1 as TrkA inhibitors, this compound is best deployed as a screening candidate in biochemical TrkA kinase activity assays (e.g., ADP-Glo, LanthaScreen, or radiometric filtration binding assays). Its 4-fluorobenzyl substituent provides a defined electronic signature that can be correlated with inhibitory potency, enabling structure-activity relationship (SAR) exploration around the terminal urea substituent. Procurement at ≥95% purity supports reproducible IC50 determination in the low micromolar to nanomolar range .

19F NMR-Based Ligand Binding and Fragment Evolution Studies

The presence of a single fluorine atom in the 4-fluorobenzyl group makes this compound compatible with 19F NMR-based binding assays, a technique widely used for detecting and quantifying ligand-protein interactions, determining binding affinities (KD), and screening for competitive displacement. This capability is not shared by non-fluorinated analogs such as 1-benzyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea, providing a distinct experimental advantage for biophysical fragment-based drug discovery workflows .

Chemical Biology Tool Compound for NGF/TrkA Pathway Dissection

The NGF/TrkA signaling axis is implicated in pain transduction, inflammatory hyperalgesia, and certain cancers. This compound, as a member of the pyrrolidinyl urea TrkA inhibitor class, can serve as a chemical probe for dissecting TrkA-dependent versus TrkB/TrkC-dependent phenotypes in cellular models (e.g., PC12 neurite outgrowth assays, DRG neuron survival assays). Its procurement enables head-to-head comparison with isoform-selective Trk inhibitors to deconvolute pathway contributions, provided that target engagement is confirmed via orthogonal methods (e.g., phospho-TrkA ELISA, CETSA) .

Medicinal Chemistry Hit-to-Lead Optimization Campaigns

The compound's modular structure—comprising a fluorobenzyl urea, a pyrrolidine core, and a 1-methylindoline moiety—offers three distinct vectors for parallel medicinal chemistry exploration. Procurement of this specific compound provides a defined starting point for systematic modification: (i) variation of the benzyl substituent (halogen scanning, heteroaryl replacement), (ii) pyrrolidine ring substitution or replacement with alternative cyclic amines, and (iii) indoline N-substituent modification. This systematic approach, anchored on the patented TrkA inhibitor pharmacophore, can accelerate hit-to-lead timelines compared to de novo scaffold design .

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.